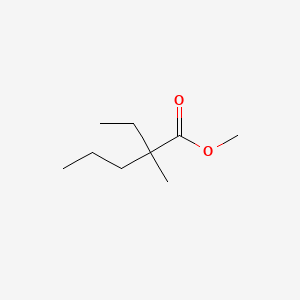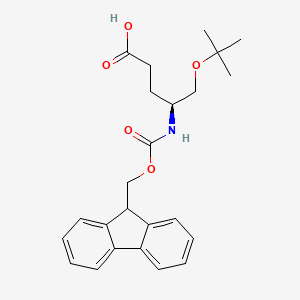
N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol is a derivative of the amino acid glutamic acid. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate. This reaction leads to the formation of Fmoc-protected amino acids . An alternative method involves reacting Fmoc-chloride with sodium azide, followed by the free amino acid, which helps eliminate side reactions .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the C-terminus of the amino acid to a solid support and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol undergoes various chemical reactions, including:
Oxidation: The Fmoc group is stable under oxidative conditions.
Reduction: The Fmoc group can be removed under mild reducing conditions.
Substitution: The Fmoc group can be substituted by nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Mild reducing agents such as sodium borohydride can be used.
Substitution: Bases like piperidine are commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the corresponding byproducts, such as dibenzofulvene when the Fmoc group is removed .
Scientific Research Applications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and nanostructures.
Mechanism of Action
The primary mechanism of action for N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol involves the protection of amino groups during peptide synthesis. The Fmoc group is introduced to the amino acid, preventing unwanted reactions at the amino group. This protection is removed under basic conditions, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-methyl-L-proline: Another Fmoc-protected amino acid used in peptide synthesis.
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N(in)-tert-butyloxycarbonyl-L-tryptophan: Used in the formation of stable nanoparticles for drug delivery.
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol is unique due to its specific structure, which provides stability under various conditions and allows for efficient peptide synthesis. Its ability to form stable nanoparticles also makes it valuable in drug delivery applications .
Properties
Molecular Formula |
C24H29NO5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-14-16(12-13-22(26)27)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t16-/m0/s1 |
InChI Key |
SJNATOMDTSYGQF-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


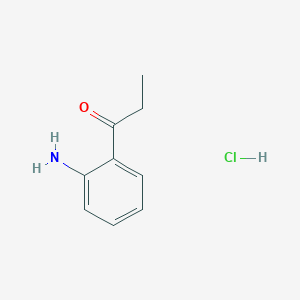
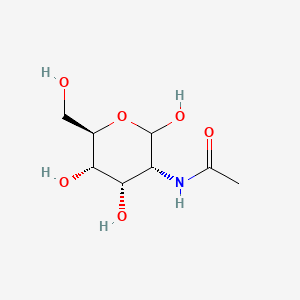
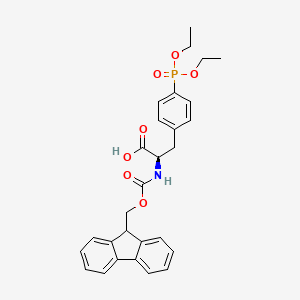
![1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-](/img/structure/B13818211.png)
![3-[[5-Bromo-3-[[2-fluoro-6-[[(4-methoxyphenyl)methyl]amino]-4-pyridinyl]methyl]-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methyl-benzonit](/img/structure/B13818217.png)

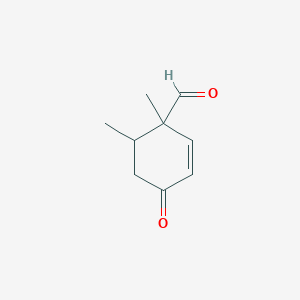
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)

![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
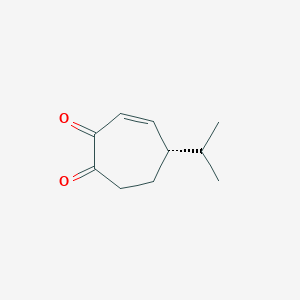
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
